synthesis and characterization of Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
synthesis and characterization of Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
This guide details the synthesis and characterization of Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3). This bifunctional building block is critical in modern drug discovery, serving as a high-value "phenyl isostere" that improves metabolic stability and solubility while maintaining precise vector orientation.
Executive Summary & Strategic Analysis
The bicyclo[1.1.1]pentane (BCP) core is a privileged scaffold in medicinal chemistry, offering a saturated, linear replacement for para-substituted benzenes. The target molecule, Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate , is particularly valuable because it is heterobifunctional : it possesses an electrophilic ester handle and a manipulable bromide handle (suitable for metallaphotoredox or Grignard formation), allowing for sequential, orthogonal modular synthesis.
The Synthetic Challenge
Direct functionalization of the BCP cage is non-trivial due to high ring strain (~65 kcal/mol). Standard electrophilic aromatic substitution rules do not apply. The most robust route avoids direct C-H activation in favor of radical decarboxylative halogenation (Hunsdiecker-type methodologies) starting from the stable BCP-1,3-dicarboxylic acid.
Selected Route: The Cristol-Firth Modification
This guide prioritizes the Cristol-Firth modification of the Hunsdiecker reaction.[1][2][3][4][5] Unlike the silver-salt method (which requires isolation of light-sensitive intermediates), the Cristol-Firth protocol uses red mercury(II) oxide (HgO) and bromine to generate the reactive acyl hypobromite in situ from the free acid. This method is field-proven for strained systems like BCPs where minimizing radical rearrangement is crucial.
Strategic Retrosynthesis & Workflow
The synthesis proceeds in three logical phases: construction of the cage, desymmetrization, and functional group installation.
Figure 1: Strategic workflow for the synthesis of the target BCP bromo-ester.
Detailed Experimental Protocols
Phase 1: Desymmetrization (Mono-Esterification)
Objective: Convert BCP-1,3-dicarboxylic acid into 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Note: BCP-1,3-dicarboxylic acid is commercially available or synthesized from [1.1.1]propellane via photo-addition of diacetyl followed by haloform oxidation.[6]
Reagents:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv)[7]
-
Thionyl chloride (SOCl₂, 3.0 equiv)[6]
-
Methanol (MeOH, anhydrous, solvent)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with BCP-1,3-dicarboxylic acid (e.g., 20.0 g, 128 mmol) and dissolve in anhydrous MeOH (300 mL).
-
Activation: Cool the solution to 0 °C. Add SOCl₂ (45.7 g, 384 mmol) dropwise via a pressure-equalizing addition funnel. Caution: Exothermic gas evolution (HCl/SO₂).
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess SOCl₂.
-
Purification: The residue is typically a mixture of di-ester and mono-ester. Dissolve in saturated aqueous NaHCO₃ (basic pH keeps the mono-ester in the aqueous phase as the salt, while extracting the di-ester into organic solvent).
-
Yield: Expect ~80–85% of a white solid.
-
Checkpoint: 1H NMR (CDCl₃) should show a singlet at ~3.68 ppm (OCH₃) and a singlet at ~2.31 ppm (cage CH₂).
-
Phase 2: Cristol-Firth Bromination
Objective: Convert the free carboxylic acid to a bromide using Radical Decarboxylative Bromination.
Reagents:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)[7]
-
Mercury(II) oxide (HgO, red, 1.1 equiv)[5]
-
Bromine (Br₂, 1.0–1.05 equiv)
-
Carbon Tetrachloride (CCl₄) or Bromobenzene (PhBr) as solvent. Note: CCl₄ is standard but toxic; PhBr is a viable high-boiling alternative.
Protocol:
-
Safety Pre-check: This reaction generates CO₂ and involves toxic mercury salts and bromine. Perform in a high-efficiency fume hood. Wear butyl rubber gloves.
-
Suspension: In a foil-wrapped flask (to exclude ambient light, though the reaction is thermal), suspend the mono-ester (10.0 g, 58.8 mmol) and red HgO (14.0 g, 64.7 mmol) in dry CCl₄ (150 mL).
-
Initiation: Heat the mixture to reflux (76 °C for CCl₄).
-
Addition: Add a solution of Br₂ (9.4 g, 58.8 mmol) in CCl₄ (20 mL) dropwise over 30–60 minutes.
-
Observation: The evolution of CO₂ gas indicates the reaction is proceeding. The red color of HgO will fade/change as HgBr₂ forms.
-
-
Completion: Continue refluxing for 1–2 hours after addition until gas evolution ceases and the bromine color dissipates.
-
Workup:
-
Cool to room temperature.[10]
-
Filter off the inorganic mercury salts (HgBr₂) through a pad of Celite. Dispose of Hg waste in dedicated hazardous containers.
-
Wash the filtrate with 5% aqueous NaHCO₃ (to remove unreacted acid) and sodium thiosulfate (to quench trace Br₂).
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Purify the crude oil by flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) or vacuum distillation if scale permits.
-
Product: Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (Colorless to pale yellow oil/solid).
Characterization & Data Analysis
The structural integrity of the BCP cage is confirmed by the characteristic singlet of the methylene bridge protons. In 1,3-disubstituted systems with axial symmetry, the 6 cage protons appear as a singlet.
Spectroscopic Data Table
| Technique | Parameter | Value / Assignment |
| 1H NMR | Solvent | CDCl₃ (400 MHz) |
| δ 3.70 ppm | Singlet, 3H (–OCH₃) | |
| δ 2.45–2.55 ppm | Singlet, 6H (Cage –CH₂–). Note: Shifts downfield relative to acid precursor due to Br. | |
| 13C NMR | Carbonyl | ~169.0 ppm (C=O) |
| Bridgehead C1 | ~55.0 ppm (C–COOMe) | |
| Bridgehead C3 | ~38.0 ppm (C–Br) | |
| Cage CH2 | ~52–54 ppm (Methylene bridges) | |
| Methoxy | ~52.0 ppm (–OCH₃) | |
| GC-MS | m/z | 204/206 ([M]+, 1:1 ratio for ⁷⁹Br/⁸¹Br), 125 ([M-Br]⁺) |
Reaction Mechanism (Graphviz)
The mechanism involves the formation of an acyl hypobromite intermediate, followed by homolytic cleavage and radical recombination.[2][11]
Figure 2: Mechanistic pathway of the Cristol-Firth decarboxylative bromination.
Handling, Safety, and Stability
-
Thermal Stability: BCP derivatives are generally thermally stable up to ~150 °C, but the high strain energy (~65 kcal/mol) means they should not be subjected to shock or extreme temperatures unnecessarily.
-
Volatility: The target methyl ester is semi-volatile. Do not apply high vacuum (< 1 mbar) for extended periods at room temperature; use a rotary evaporator with controlled pressure.
-
Mercury Hazard: The Cristol-Firth reaction generates inorganic mercury bromides. All glassware and solid waste must be segregated and treated as heavy metal waste.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or slow photolytic degradation of the C-Br bond.
References
-
Synthesis of BCP-Diacid Precursor: Levterov, V. V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." J. Org. Chem., 2021 , 86, 14061–14068. Link
-
Cristol-Firth Reaction (Original): Cristol, S. J., & Firth, W. C. "A Convenient Synthesis of Alkyl Halides from Carboxylic Acids." J. Org.[3][12] Chem., 1961 , 26, 280. Link
-
BCP Applications in MedChem: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere."[6] J. Med. Chem., 2012 , 55, 3414–3424. Link
-
Modern Radical Halogenation of BCPs: Mykhailiuk, P. K. "Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids." J. Org.[3][12] Chem., 2021 , 86, 10927. Link
-
Commercial Reference: Sigma-Aldrich Product Entry for Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3).[13] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodoadamantane-1-carboxylic acid | 42711-77-3 | Benchchem [benchchem.com]
- 5. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | 83249-14-3 [sigmaaldrich.com]
